19,20-Epoxycytochalasin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

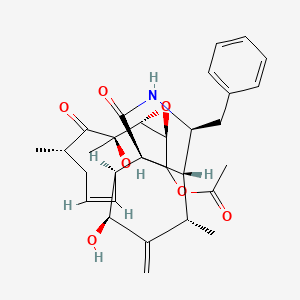

[(1R,3S,5R,6R,8S,10Z,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27?,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJRAYUHVRYTTH-BDMXYJHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of 19,20-Epoxycytochalasin D: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D, a fungal metabolite of the cytochalasan class, has garnered significant scientific interest due to its potent biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[1] Its primary mechanism of action revolves around the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells.[1][2][3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its interaction with actin, the ensuing signaling cascades leading to apoptosis and cell cycle arrest, and standardized protocols for its investigation.

Primary Molecular Target: The Actin Cytoskeleton

The cornerstone of this compound's bioactivity is its direct interaction with actin. Like other members of the cytochalasan family, it binds to the barbed (fast-growing) end of actin filaments.[1][3] This binding action effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation and polymerization.[1][3] The disruption of the delicate equilibrium between actin polymerization and depolymerization has profound consequences for cellular integrity and function, leading to observable changes in cell morphology, such as cell rounding and the collapse of actin-based structures.[3]

Downstream Cellular Consequences: A Cascade to Cell Death

The disruption of the actin cytoskeleton by this compound is not a terminal event but rather the initiator of a complex signaling cascade that culminates in programmed cell death (apoptosis) and cell cycle arrest.[1][2] While the precise, fully elucidated pathway for this specific compound is a subject of ongoing research, a model based on its close relative, cytochalasin D, and experimental evidence points towards the activation of the intrinsic apoptotic pathway.[1][4]

Induction of Apoptosis via the Mitochondrial Pathway

The cellular stress induced by cytoskeletal collapse triggers the mitochondrial apoptosis pathway.[4] This involves a shift in the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2.[4] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates a cascade of cysteine proteases known as caspases. This begins with the initiator caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7, leading to the execution phase of apoptosis.[4]

Cell Cycle Arrest

In addition to apoptosis, treatment with this compound can lead to cell cycle arrest, preventing the proliferation of affected cells.[1][5] Studies on the related compound 19,20-epoxycytochalasin C have shown a dose-dependent arrest in the S phase of the cell cycle in HT-29 colon cancer cells.[6][7][8] This effect is thought to be a consequence of the widespread cellular dysfunction initiated by actin disruption.

Quantitative Data Summary

The biological activity of this compound has been quantified in various studies. The following tables summarize the reported cytotoxic and antiplasmodial activities.

Table 1: Cytotoxic Activity of this compound [1][4]

| Cell Line | Cancer Type | IC50 (µM) |

| P-388 | Murine Leukemia | 0.16[9] |

| BT-549 | Human Breast Carcinoma | 7.84 |

| LLC-PK1 | Pig Kidney Epithelial | 8.4 |

| HL-60 | Human Promyelocytic Leukemia | >10 |

| A549 | Human Lung Carcinoma | >10 |

| SMMC-7721 | Human Hepatocellular Carcinoma | >10 |

| MCF-7 | Human Breast Adenocarcinoma | >10 |

| SW480 | Human Colon Adenocarcinoma | >10 |

| MOLT-4 | Human Leukemia | 10.0[9] |

Table 2: Antiplasmodial Activity of this compound [1]

| Plasmodium falciparum Strain | Activity | IC50 (nM) |

| 3D7 (chloroquine-sensitive) | Potent | 9.77 |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for the study of this compound.

Detailed Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Based)

This fluorescence-based assay is a standard method to monitor the kinetics of actin polymerization in vitro.[1]

-

Actin Preparation: Prepare pyrene-labeled G-actin according to established protocols. The degree of labeling should be determined spectrophotometrically.

-

Initiation of Polymerization: In a fluorometer cuvette, initiate actin polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2) to a solution of pyrene-labeled G-actin.

-

Compound Addition: Add different concentrations of this compound (solubilized in a suitable solvent like DMSO) to the reaction mixture. A vehicle control (DMSO alone) must be included.

-

Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm). An increase in fluorescence corresponds to the incorporation of G-actin into F-actin polymers. The rate of polymerization can be determined from the slope of the fluorescence curve.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][4]

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[4]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[4]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (an early apoptotic marker) and loss of membrane integrity (a late apoptotic/necrotic marker).[1][5]

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.[1][5]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1][5]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[1][5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][5]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[5]

-

Cell Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.[5]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A.[5]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[5]

Conclusion

This compound is a potent bioactive compound that exerts its effects primarily through the disruption of the actin cytoskeleton. This initial event triggers a cascade of downstream signaling, leading to apoptosis via the mitochondrial pathway and cell cycle arrest. The detailed understanding of its mechanism of action, supported by the experimental protocols provided herein, is crucial for its application as a research tool and for the exploration of its therapeutic potential in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activities of 19,20-Epoxycytochalasin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products, a class of compounds known for their profound effects on the eukaryotic actin cytoskeleton.[1][2] Isolated from fungal species such as Nemania sp. and Xylaria cf. curta, this molecule has attracted significant interest within the scientific community for its diverse biological activities.[1] Like other cytochalasans, its principal mechanism of action involves the disruption of actin polymerization, a fundamental process for maintaining cellular structure, motility, and division.[1][3] This interference with the actin cytoskeleton triggers a cascade of cellular events, leading to effects such as cytotoxicity, antiplasmodial activity, and phytotoxicity.[1][4] This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanism of action, summarizing quantitative data, and providing experimental protocols for its study.

Mechanism of Action

The primary molecular target of this compound is the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][3] This disruption of actin dynamics has significant consequences for cellular integrity and function, initiating downstream signaling pathways that can culminate in cell cycle arrest and apoptosis.[1]

Biological Activities

This compound exhibits a range of biological activities, with the most prominent being its cytotoxic effects against various cancer cell lines. It has also demonstrated potent antiplasmodial and phytotoxic properties.[1][4]

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several mammalian cell lines. Its efficacy varies depending on the cell line, with notable activity observed against certain types of leukemia.[3] The disruption of the actin cytoskeleton is the primary trigger for its cytotoxic effects, leading to programmed cell death (apoptosis).[3] The apoptotic cascade induced by this compound appears to involve the intrinsic (mitochondrial) pathway.[3]

Data Presentation

The following table summarizes the quantitative data on the cytotoxic activity of this compound and its close analog, 19,20-Epoxycytochalasin C, against various cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| This compound | P-388 | Murine Leukemia | Potent Activity (IC₅₀ not specified)[5] |

| This compound | BT-549 | Human Breast Ductal Carcinoma | 7.84[4] |

| This compound | LLC-PK1 | Porcine Kidney Epithelial | 8.4[4] |

| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11[3][6] |

| 19,20-Epoxycytochalasin C | HT-29 | Human Colorectal Adenocarcinoma | 0.65[3] |

| 19,20-Epoxycytochalasin C | A549 | Human Lung Carcinoma | >10[3] |

| 19,20-Epoxycytochalasin C | MCF-7 | Human Breast Adenocarcinoma | >10[3] |

| 19,20-Epoxycytochalasin C | SMMC-7721 | Human Hepatocellular Carcinoma | >10[3] |

| 19,20-Epoxycytochalasin C | SW480 | Human Colon Adenocarcinoma | >10[3] |

Note: IC₅₀ values can vary depending on experimental conditions.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[2][3]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3] Incubate for 48-72 hours.[1]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][5]

-

Formazan (B1609692) Solubilization: Dissolve the formazan crystals in a solubilization solution, such as DMSO.[2][5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] The IC₅₀ value can be determined by plotting cell viability against the compound concentration.[5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[1][2]

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time.[2] Harvest both adherent and floating cells and wash them with cold PBS.[1][2]

-

Staining: Resuspend the cells in Annexin V binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][2]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1][2]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[1]

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.[1][2]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using flow cytometry.[1]

Actin Polymerization Assay

This assay measures the effect of the compound on the polymerization of actin.[1]

-

Actin Preparation: Prepare pyrene-labeled G-actin.[1]

-

Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.[1]

-

Compound Addition: Add different concentrations of this compound to the reaction mixture.[1]

-

Fluorescence Monitoring: Monitor the increase in pyrene (B120774) fluorescence over time, which corresponds to the rate of actin polymerization.

Mandatory Visualization

Caption: General workflow for the discovery and characterization of fungal metabolites.[1]

Caption: Proposed apoptotic signaling pathway induced by this compound.[3]

Caption: General experimental workflow for assessing compound cytotoxicity using the MTT assay.[5]

References

Unraveling the Molecular Architecture of 19,20-Epoxycytochalasin D: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 19,20-Epoxycytochalasin D, a potent bioactive fungal metabolite. The document details the pivotal structural revision of the molecule, presents key spectroscopic and biological data, and outlines the experimental protocols employed for its characterization. This guide is intended to be a valuable resource for professionals in natural product chemistry, pharmacology, and drug discovery.

The Critical Structural Revision of this compound

Initially isolated from the fungus Xylaria hypoxylon, the structure of this compound was first proposed as 19(αH), 20(αH)-epoxycytochalasin D.[1][2] However, subsequent rigorous spectroscopic analysis and, most definitively, single-crystal X-ray diffraction led to a crucial revision of its stereochemistry.[1][2] The confirmed and now accepted structure is 19(βH), 20(αH)-epoxycytochalasin D.[1][2] This seemingly subtle change in the spatial orientation of the hydrogen atom at the C-19 position has significant implications for the molecule's three-dimensional conformation and its subsequent interactions with biological targets.[2] This correction is vital for accurate structure-activity relationship (SAR) studies and for understanding its molecular mechanisms of action.[2]

The logical progression from the initially proposed structure to the confirmed, revised structure is a testament to the power of modern analytical techniques in unambiguously defining complex molecular architectures.

Quantitative Spectroscopic and Biological Data

The elucidation of the revised structure of this compound was heavily reliant on a suite of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula, while a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provided the detailed connectivity and stereochemistry of the molecule.[2][3]

Mass Spectrometry Data

High-resolution mass spectrometry is a critical first step in the characterization of a novel compound, providing its elemental composition.

| Table 1: High-Resolution Mass Spectrometry Data for this compound | |

| Technique | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |

| Ionization Mode | [M+H]⁺ |

| Observed m/z | 524.2654[1] |

| Molecular Formula | C₃₀H₃₈NO₇[1] |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data, measured in CDCl₃ at 500 MHz, were instrumental in the structural revision and complete assignment of the molecule.[3] The data presented below corresponds to the revised 19(βH), 20(αH)-epoxycytochalasin D structure.[3]

| Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃ | ||||

| Position | δC (ppm) | δH (ppm), multiplicity, J (Hz) | HMBC (H→C) | NOESY (H→H) |

| 1 | 173.52 | - | - | - |

| 3 | 53.94 | 3.25 (m) | - | 2, 27, 31 |

| 4 | 50.70 | 2.27 (t, 4.9) | 6, 10, 21 | 5, 8, 10a, 10b |

| 5 | 32.58 | 2.60 (m) | - | - |

| 17 | 215.29 | - | - | - |

| 18 | 76.36 | - | - | - |

| 19 | 59.65 | 3.16 (d, 1.8) | 18, 20 | 23, 25 |

| 20 | 52.76 | 3.54 (brs) | 19, 21 | 3, 21 |

| 21 | 74.12 | 5.52 (s) | 4, 8, 19, 20, 25 | 20, 25 |

| 22 | 19.16 | 1.21 (d, 6.7) | 15, 16, 17 | 15b, 16 |

| 23 | 21.86 | 1.54 (s) | 18, 19 | 19 |

| 24 | 169.81 | - | - | - |

| 25 | 20.66 | 2.16 (s) | 24 | 19, 21 |

| 26 | 137.13 | - | - | - |

| 27, 31 | 129.18 | 7.17 (d, 7.2) | 10, 2', 3', 4', 5', 6' | 3, 10, 28, 29 |

| 28, 30 | 128.96 | 7.32 (m) | 1', 2', 6' | 27, 29 |

| 29 | 127.12 | 7.25 (m) | 2', 3', 5', 6' | 27, 28 |

| (Data sourced from BenchChem Application Notes)[3] |

Cytotoxic Activity

This compound has demonstrated potent cytotoxic and antiplasmodial activities.[2] Its efficacy has been evaluated against a panel of cancer cell lines, with results highlighting its potential as a lead compound for novel therapeutic agents.

| Table 3: Cytotoxicity of this compound against Various Cell Lines | ||

| Cell Line | Cancer Type | IC₅₀ (µM) |

| P-388 | Murine Leukemia | 0.16[1][4] |

| MOLT-4 | Human Leukemia | 10.0[1] |

| BT-549 | Breast Ductal Carcinoma | 7.84[4] |

| LLC-PK11 | Kidney Epithelial | 8.4[4] |

Experimental Protocols

The successful elucidation of the structure of this compound involved a multi-step process beginning with its isolation from fungal sources, followed by purification and detailed spectroscopic analysis.

Isolation and Purification

The compound was isolated from the fermentation broth of endophytic fungi such as Nemania sp. or Xylaria hypoxylon using bioassay-guided fractionation techniques.[2]

-

Fungal Cultivation : The desired fungal strain (e.g., Xylaria hypoxylon) is inoculated into a suitable liquid medium (e.g., Potato Dextrose Broth) or a solid medium (e.g., rice medium).[3][5] The culture is incubated under appropriate conditions to allow for the production of secondary metabolites.[3][5]

-

Extraction : After incubation, the fermentation is terminated, and the culture broth and/or mycelia are extracted with an organic solvent, typically ethyl acetate.[5]

-

Purification : The crude extract is subjected to purification, often using High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[2]

NMR Data Acquisition

-

Sample Preparation : Approximately 1-5 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).[3] The solution is then transferred to a 5 mm NMR tube.[3]

-

Spectrometer Setup : A high-field NMR spectrometer (e.g., 500 MHz or higher), is used for data acquisition.[3] The probe is tuned and matched for ¹H and ¹³C nuclei, and the magnetic field is shimmed for optimal resolution.[3]

-

Data Acquisition : A suite of NMR experiments is conducted to determine the structure:

-

1D NMR : Standard one-dimensional ¹H NMR and proton-decoupled ¹³C NMR spectra are acquired.[3]

-

2D NMR : A series of two-dimensional experiments, including COSY, HSQC, HMBC, and NOESY, are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex structure.[1]

-

Mass Spectrometry Data Acquisition

-

Sample Preparation : A small amount of the purified compound is dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and diluted for analysis.[3]

-

LC-MS/MS Analysis : A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS/MS) is used.[3] The sample is injected onto a C18 analytical column and eluted using a gradient of mobile phases.[3]

-

Mass Spectrometry : The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[3] Full scan mass spectra are acquired to determine the molecular weight of the compound.[3]

Single-Crystal X-ray Diffraction

This technique provided the definitive evidence for the revised structure.[2]

-

Crystal Growth : A suitable single crystal of this compound is grown.

-

X-ray Diffraction Analysis : The crystal is subjected to X-ray diffraction analysis.[2] The resulting electron density map allows for the unambiguous determination of the three-dimensional arrangement of all atoms in the solid state, confirming the 19(βH), 20(αH) configuration.[2]

Proposed Signaling Pathway for Cytotoxicity

The biological activity of cytochalasans, including this compound, is primarily attributed to their ability to disrupt the actin cytoskeleton.[6] This interference with a fundamental component of eukaryotic cells triggers a cascade of cellular events, often culminating in apoptosis (programmed cell death).[6] While the precise signaling pathway for this compound is still under investigation, a plausible mechanism involves the induction of apoptosis following actin disruption. For the related compound, 19,20-epoxycytochalasin C, CDK2 has been suggested as a possible target, leading to S phase cell cycle arrest and apoptosis.

Conclusion

The structural elucidation of this compound, culminating in the revision of its stereochemistry to 19(βH), 20(αH), underscores the importance of rigorous, multi-faceted analytical approaches in natural product chemistry. The confirmed structure, supported by comprehensive spectroscopic and crystallographic data, provides a solid foundation for further investigation into its promising cytotoxic and antiplasmodial activities. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this and related cytochalasan compounds.

References

19,20-Epoxycytochalasin D actin cytoskeleton disruption

An In-Depth Technical Guide on the Core Principles of 19,20-Epoxycytochalasin D and its Disruptive Effects on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fungal metabolite belonging to the diverse cytochalasan class of natural products, which comprises over 300 identified analogues.[1] These mycotoxins are produced by various fungi, including species from the Nemania, Xylaria, and Rosellinia genera.[1][2] Structurally, cytochalasans are defined by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[1] The primary and most well-documented mechanism of action for this compound, like its congeners, is the potent disruption of the actin cytoskeleton.[1][3] This critical cellular framework is essential for maintaining cell shape, facilitating motility, and enabling division.[1] By interfering with these fundamental processes, this compound exhibits a range of biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects, making it a compound of significant interest for pharmacological research and drug development.[1][3]

Mechanism of Action: Disruption of Actin Dynamics

The primary molecular target of this compound is the actin cytoskeleton.[1] Its mechanism is centered on a high-affinity interaction with the barbed (fast-growing) end of actin filaments (F-actin).[4][5] This binding event effectively caps (B75204) the filament, physically preventing the addition of new actin monomers (G-actin) and thereby inhibiting filament polymerization and elongation.[1][4][5] While the principal effect is halting polymerization, some cytochalasans may also induce the depolymerization of existing filaments.[4][6]

This disruption of the delicate equilibrium between actin polymerization and depolymerization leads to profound consequences for the cell, including a collapse of actin-based structures like stress fibers, resulting in significant morphological changes such as cell rounding.[4] The cytoskeletal collapse acts as a cellular stress signal, initiating downstream signaling cascades that can lead to cell cycle arrest and programmed cell death (apoptosis).[1][3]

Downstream Signaling: Induction of Apoptosis

The disruption of the actin cytoskeleton by this compound is a key event that triggers a cascade of signaling events culminating in apoptosis.[1] This process appears to involve the intrinsic, or mitochondrial, pathway of apoptosis.[3] The stress induced by cytoskeletal collapse can lead to mitochondrial dysfunction, triggering the apoptotic cascade.[3] This pathway is a central point of investigation for understanding the compound's cytotoxic effects against cancer cells and other pathogens.

Data Presentation: Biological Activities

The biological potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological process by 50%.

Table 1: Cytotoxicity of this compound and Analogs Against Mammalian Cell Lines

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| This compound | P-388 | Murine Leukemia | 0.16 | [7] |

| This compound | MOLT-4 | Human Leukemia | 10.0 | [7] |

| This compound | BT-549 | Human Breast Adenocarcinoma | Moderate Toxicity | [3] |

| This compound | LLC-PK1 | Kidney Epithelial | Moderate Toxicity | [3] |

| This compound | Vero | Monkey Kidney Epithelial | >9.1 (non-cytotoxic) | [8] |

| 19,20-Epoxycytochalasin C | MOLT-4 | Human Leukemia | 2.0 | [3] |

| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 | [3][9] |

| 19,20-Epoxycytochalasin C | HT-29 | Human Colorectal Adenocarcinoma | 0.65 | [3][10] |

| Various Epoxycytochalasans | A549 | Human Lung Carcinoma | >10 (for most) | [3] |

| Various Epoxycytochalasans | MCF-7 | Human Breast Adenocarcinoma | >10 (for most) | [3] |

| Various Epoxycytochalasans | SMMC-7721 | Human Hepatocellular Carcinoma | >10 (for most) | [3] |

| Various Epoxycytochalasans | SW480 | Human Colon Adenocarcinoma | >10 (for most) | [3] |

| Note: IC₅₀ values can vary based on experimental conditions such as cell density and incubation time.[11] |

Table 2: In Vitro Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |

| D6 (chloroquine-sensitive) | ~0.0008 | 0.4 | [8] |

| W2 (chloroquine-resistant) | ~0.0008 | 0.4 | [8] |

| 3D7 | 0.00977 | 5.11 | [8] |

| Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol .[8] |

Table 3: Selectivity Index of this compound

| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |

| D6/W2 | Vero | >11,375 |

| The high selectivity index indicates a favorable therapeutic window, suggesting the compound is significantly more toxic to the malaria parasite than to host cells.[8] |

Experimental Protocols

To facilitate reproducible research, this section outlines detailed methodologies for key experiments used to assess the effects of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[1][3]

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3] Incubate for a specified period (e.g., 48-72 hours).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution like DMSO to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Protocol 2: Visualization of Actin Cytoskeleton Disruption

This protocol uses fluorescence microscopy to visualize changes in the actin cytoskeleton.

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to several hours).[4] Include a vehicle control.

-

Fixation: After incubation, carefully remove the treatment solution and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[4]

-

Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[4]

-

Actin and Nuclear Staining: Wash cells three times with PBS. Incubate with a fluorescently-labeled phalloidin (B8060827) solution (e.g., conjugated with Alexa Fluor 488) for 20-30 minutes in the dark to stain F-actin.[4] Counterstain nuclei with DAPI for 5 minutes.[4]

-

Mounting and Imaging: Wash cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.[4] Visualize the stained cells using a fluorescence microscope with appropriate filters.[4]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[11]

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Collect both adherent and floating cells.[11]

-

Washing: Wash cells twice with cold PBS.[11]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solutions.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on DNA content.[1]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[1]

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) and store overnight at -20°C.[11]

-

Staining: Wash the fixed cells with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

-

Analysis: Analyze the DNA content of the cells by flow cytometry.[1]

Protocol 5: In Vitro Antiplasmodial Activity Assay ([³H]-hypoxanthine incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor.[8]

-

Parasite Culture: Maintain synchronized cultures of P. falciparum in human erythrocytes.

-

Compound Application: Add serial dilutions of this compound to parasite cultures in a 96-well plate.

-

Radiolabeling: After 24 hours of incubation, add [³H]-hypoxanthine to each well and incubate for another 24 hours.

-

Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by analyzing the dose-response curve.

Conclusion

This compound is a potent bioactive fungal metabolite that exerts its biological effects primarily through the disruption of the actin cytoskeleton.[1][3] By binding to the barbed end of actin filaments, it inhibits polymerization, leading to a cascade of events including cell cycle arrest and apoptosis via the mitochondrial pathway.[1][3] Its efficacy varies across different cell lines, with notable cytotoxic activity against certain leukemia cell lines and potent antiplasmodial activity against Plasmodium falciparum.[3][8] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing this compound as a powerful tool to investigate fundamental cellular processes and explore its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Unraveling the Cytotoxic Potential of 19,20-Epoxycytochalasin D in Oncology

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 19,20-Epoxycytochalasin D, a fungal metabolite, on various cancer cell lines. We delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its anticancer activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of a Fungal Metabolite

This compound is a natural compound belonging to the cytochalasan family of mycotoxins, which are produced by various fungi, including those from the Nemania and Xylaria genera.[1][2] Like other members of its family, this compound's primary mode of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[1][2] This interference with crucial cellular processes makes it a compound of significant interest for its potential anti-cancer properties.[3]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its analogs has been assessed across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |

| P-388 | Murine Leukemia | This compound | Potent Activity |

| BT-549 | Human Breast Ductal Carcinoma | This compound | Moderate |

| LLC-PK1 | Porcine Kidney Epithelial | This compound | Moderate |

| MOLT-4 | Human Acute Lymphoblastic Leukemia | This compound | >10 |

| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 |

| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 |

| A549 | Human Lung Carcinoma | Various Epoxycytochalasans | >10 (for most) |

| MCF-7 | Human Breast Adenocarcinoma | Various Epoxycytochalasans | >10 (for most) |

| SMMC-7721 | Human Hepatocellular Carcinoma | Various Epoxycytochalasans | >10 (for most) |

| SW480 | Human Colon Adenocarcinoma | Various Epoxycytochalasans | >10 (for most) |

Note: "Potent Activity" and "Moderate" indicate that the compound showed significant or noticeable cytotoxic effects, though specific IC₅₀ values were not provided in the cited literature.[1][4] It is important to recognize that experimental conditions can vary between studies, potentially affecting absolute IC₅₀ values.[1]

Mechanism of Action: Disrupting the Cytoskeleton and Inducing Apoptosis

The primary mechanism underlying the cytotoxicity of this compound is the inhibition of actin polymerization.[1] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[1] This disruption acts as a cellular stress signal, triggering programmed cell death, or apoptosis.[1] The apoptotic cascade initiated by epoxycytochalasins appears to involve the intrinsic (mitochondrial) pathway and may also engage the endoplasmic reticulum (ER) stress pathway.[1]

References

Unveiling the Antiplasmodial Potential of 19,20-Epoxycytochalasin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplasmodial properties of 19,20-Epoxycytochalasin D, a fungal metabolite that has demonstrated significant potency against the malaria parasite, Plasmodium falciparum. This document collates quantitative data, details experimental protocols, and visualizes key pathways to serve as a resource for ongoing and future research in antimalarial drug discovery.

Introduction

This compound is a natural product belonging to the cytochalasan class of mycotoxins, isolated from fungal species such as Nemania sp. and Xylaria cf. curta.[1][2][3] Like other cytochalasans, its biological activity stems from its ability to interact with the actin cytoskeleton, a fundamental component of eukaryotic cells.[1][4] This interference with crucial cellular processes underpins its potent antiplasmodial effects, making it a compound of interest for the development of novel antimalarial therapeutics.[1][5][6]

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of this compound is the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][4] This disruption of actin dynamics has profound consequences for the parasite, interfering with essential processes such as cell division, motility, and the maintenance of cell shape.[4][7]

The disruption of the actin cytoskeleton is believed to trigger a cascade of signaling events that culminate in apoptosis (programmed cell death).[1] While the precise pathways for this compound are not fully elucidated, studies on the closely related cytochalasin D suggest a likely mechanism involving the activation of caspases, key enzymes in the apoptotic pathway.[4][8]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Phytotoxic Effects of 19,20-Epoxycytochalasin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D, a fungal metabolite belonging to the diverse cytochalasan family, has demonstrated a range of biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[1] Like its congeners, its primary mechanism of action involves the potent disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for cell division, shape, and motility.[1][2] This interference with core cellular processes triggers downstream signaling events that can lead to cell cycle arrest and programmed cell death.[1] While its effects on animal cell lines and parasites have been characterized to some extent, specific quantitative data on its phytotoxicity remains limited in the available scientific literature. This technical guide synthesizes the current knowledge on the phytotoxic effects of this compound and its close analogs. It provides a comprehensive overview of the mechanism of action, detailed experimental protocols for assessing phytotoxicity, and quantitative data from related compounds to serve as a valuable resource for researchers exploring its potential applications in agriculture and plant biology.

Quantitative Biological Activity Data

While this compound is confirmed to possess phytotoxic properties, specific dose-response data, such as IC₅₀ values for plant growth inhibition, are not extensively reported.[3] However, data from closely related cytochalasans provide significant insight into the potential potency and herbicidal activity of this compound class. For a comprehensive understanding, the available quantitative data for the phytotoxicity of cytochalasan analogs are presented alongside the known cytotoxic and antiplasmodial activities of this compound.

Table 1: Phytotoxic Activity of Cytochalasan Analogs

| Compound | Plant Species | Assay Type | IC₅₀ Value | Reference(s) |

| Cytochalasan Analog 8 (from Xylaria sp.) | Turnip (Brassica rapa) | Root Elongation | 1.57 ± 0.21 µM | [4] |

| Cytochalasin A | Ageratina adenophora | Photosystem II (PSII) O₂ Evolution | 58.5 µM | [2] |

| Cytochalasan Analog 3, 4, 7 (from Xylaria sp.) | Wheat (Triticum aestivum) | Shoot Elongation | Strong Inhibition (Comparable to Glyphosate) | [4] |

| Cytochalasan Analog 5, 7, 8 (from Xylaria sp.) | Wheat (Triticum aestivum) | Root Elongation | Strong Inhibition (Comparable to Glyphosate) | [4] |

| Chaetoglobosin A, C, O | Alfalfa (Medicago sativa) | Seedling Growth | Potent Inhibition | [5] |

| Cytochalasin B, F | Wheat & Tomato | Root Elongation | Effective Inhibition | [2] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference(s) |

| P-388 | Murine Leukemia | 0.16 | [3] |

| MOLT-4 | Human Leukemia | 10.0 | [3] |

| HL-60 | Human Promyelocytic Leukemia | >10 | [1] |

| A549 | Human Lung Carcinoma | >10 | [1] |

| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | [1] |

| MCF-7 | Human Breast Adenocarcinoma | >10 | [1] |

| SW480 | Human Colon Adenocarcinoma | >10 | [1] |

Table 3: Antiplasmodial Activity of this compound

| Organism | Strain | IC₅₀ Value (nM) | Reference(s) |

| Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 9.77 | [3] |

Mechanism of Action

The primary molecular target of this compound and other cytochalasans is the actin cytoskeleton.[1] In plants, the actin filament network is crucial for a multitude of processes, including cytoplasmic streaming, organelle transport, cell expansion, and cell division. Disruption of this network leads to potent phytotoxic effects.

Disruption of the Actin Cytoskeleton

This compound binds to the barbed (fast-growing) end of actin filaments, preventing the polymerization and addition of new actin monomers.[1] This action effectively caps (B75204) the filaments and leads to their net depolymerization, causing a collapse of the cellular actin network. This disruption directly inhibits critical cellular functions, leading to growth inhibition and cell death.

Inhibition of Photosynthesis

Studies on the related compound Cytochalasin A have revealed a more specific phytotoxic mechanism involving the direct inhibition of photosynthesis.[2] Cytochalasin A interrupts electron transfer in Photosystem II (PSII) at the acceptor side by targeting the QB binding site on the D1 protein.[2] This leads to damage to the PSII antenna structure and inactivation of reaction centers, ultimately halting photosynthesis and causing leaf lesions.[2] Given the structural similarities, it is plausible that this compound could exert similar effects.

Experimental Protocols

The following section provides detailed methodologies for assessing the phytotoxic effects of this compound. A general workflow for the initial discovery and isolation of such compounds is also presented.

General Workflow for Isolation and Bioactivity Screening

The discovery of novel phytotoxic compounds like this compound follows a systematic process beginning with the cultivation of the source fungus and ending with the characterization of pure, active metabolites.

Protocol: Plant Seedling Growth Inhibition Assay

This protocol is designed to determine the effect of this compound on the seed germination and early root and shoot elongation of model plants (e.g., lettuce, wheat, cress).

Materials:

-

Petri dishes (60 or 90 mm) with filter paper

-

Seeds of a sensitive indicator plant (e.g., Lactuca sativa, Triticum aestivum)

-

This compound stock solution in DMSO

-

Sterile deionized water

-

Growth chamber with controlled light and temperature

-

Ruler or digital caliper

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in sterile water from the DMSO stock. A typical concentration range might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all treatments, including the vehicle control, is identical and non-phytotoxic (e.g., <0.5%). A negative control (water only) should also be included.

-

Assay Setup: Place one sterile filter paper into each petri dish. Pipette a fixed volume (e.g., 2-4 mL, depending on dish size) of the respective test or control solution onto the filter paper to ensure saturation.

-

Seed Plating: Place a set number of seeds (e.g., 10-20) onto the moist filter paper in each dish, spacing them evenly.

-

Incubation: Seal the petri dishes with paraffin (B1166041) film to prevent evaporation and place them in a growth chamber. Incubate for 3 to 7 days under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).

-

Data Collection: After the incubation period, record the germination rate (percentage of seeds germinated). Carefully measure the primary root length and shoot length for each seedling.

-

Data Analysis: Calculate the average root and shoot length for each treatment. Express the inhibition as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration causing 50% inhibition of growth) by plotting the inhibition percentage against the log of the compound concentration and fitting to a dose-response curve.

Protocol: In Vitro Cytotoxicity Assay (MTT)

This protocol is widely used to assess the general cytotoxic effects of a compound on cultured cell lines and can provide context for its broader biological activity.[6]

Materials:

-

96-well cell culture plates

-

Selected plant or animal cell line

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

This compound is a potent bioactive metabolite with confirmed phytotoxic activity, primarily driven by its ability to disrupt the actin cytoskeleton. While quantitative phytotoxicity data for this specific molecule is not yet widely available, the significant herbicidal effects observed in closely related cytochalasans, some with potency exceeding commercial herbicides, underscore its potential in agricultural applications. The established mechanisms, including actin depolymerization and potential inhibition of photosynthesis, provide a solid foundation for future research. The protocols detailed in this guide offer a framework for systematically evaluating the phytotoxic profile of this compound and elucidating its precise mechanism of action in plants. Further investigation is warranted to quantify its efficacy against various plant species and to explore its potential as a lead compound for the development of novel bioherbicides.

References

A Comprehensive Technical Guide to Natural Products from Xylaria Species for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Xylaria, belonging to the family Xylariaceae, represents a prolific and largely untapped source of structurally diverse and biologically active secondary metabolites.[1][2] These fungi are widely distributed in various ecological niches, from decaying wood in terrestrial forests to endophytic relationships with plants.[3] The rich chemical diversity of Xylaria species has garnered significant attention in the fields of natural product chemistry and drug discovery, with compounds exhibiting a wide array of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][4] This in-depth technical guide provides a comprehensive overview of the natural products isolated from Xylaria species, with a focus on their chemical classification, biological activities, and the experimental methodologies employed in their discovery and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents from natural sources.

Major Classes of Bioactive Natural Products from Xylaria Species

The secondary metabolites produced by Xylaria species can be broadly categorized into several major chemical classes. A 2024 review highlighted the isolation of 445 new compounds from Xylaria between 1994 and January 2024, encompassing terpenoids, nitrogen-containing compounds, polyketides, and lactones.[1] Of these, 177 compounds have demonstrated significant biological activities.[1]

Terpenoids

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. From 1994 to early 2024, 133 new terpenoids were identified from Xylaria species.[1] These include sesquiterpenoids, diterpenoids, and triterpenoids, many of which exhibit potent biological effects. For instance, several eudesmanolide sesquiterpenes isolated from Xylaria ianthinovelutina have shown cytotoxic activity against various cancer cell lines with IC50 values ranging from 0.78 to 19.15 µg/mL.[2]

Nitrogen-Containing Compounds

This class includes the well-known cytochalasans and other alkaloids. A total of 112 new nitrogen-containing compounds have been discovered in Xylaria species in the last three decades.[2] Cytochalasans, a prominent subgroup, are known for their ability to bind to actin filaments and affect cell motility and division. Xylarichalasin A, produced by an endophytic Xylaria cf. curta, demonstrated strong cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (SMMC-7721) cells, with IC50 values of 6.3 µM and 8.6 µM, respectively.[2]

Polyketides

Polyketides are a diverse group of secondary metabolites synthesized through the polymerization of acetyl and propionyl subunits. Seventy new polyketides have been isolated from Xylaria species recently.[1] These compounds exhibit a range of bioactivities. For example, lasobutones A–B, isolated from an endophytic Xylaria sp., showed inhibitory activity against nitric oxide (NO) production in LPS-induced RAW264.7 macrophages.[1]

Lactones

Lactones are cyclic esters that are prevalent among fungal secondary metabolites. Seventy-six new lactones have been reported from Xylaria species.[1] Multiplolides A and B, two 10-membered lactones from Xylaria multiplex, displayed potent antifungal activity against Candida albicans with IC50 values of 7 and 2 μg/mL, respectively.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for a selection of natural products isolated from various Xylaria species.

Table 1: Cytotoxic Activity of Natural Products from Xylaria Species

| Compound Class | Compound Name | Xylaria Species | Target Cell Line(s) | IC50 Value(s) | Reference(s) |

| Terpenoid | Eudesmanolides (unspecified) | X. ianthinovelutina | NCI-H187, KB, MCF-7 | 0.78 - 19.15 µg/mL | [2] |

| Terpenoid | Xylarenones A, B, and Xylarenic acid | Xylaria sp. (NCY2) | HepG2 | 8.7, 23.8, 2.63 µg/mL | [1] |

| Terpenoid | Xylarenones A, B, and Xylarenic acid | Xylaria sp. (NCY2) | HeLa | 27.8, 21.1, 19.9 µg/mL | [1] |

| Nitrogen-Containing | Xylarichalasin A | Xylaria cf. curta | MCF-7, SMMC-7721 | 6.3 µM, 8.6 µM | [2] |

| Nitrogen-Containing | Xylarialoid A | X. arbuscula | A549, HepG2 | 14.6 µM, 15.3 µM | [1] |

| Nitrogen-Containing | Cytochalasins (unspecified) | X. curta | HL-60 | 13.31, 37.16, 25.83 µM | [1] |

| Nitrogen-Containing | Cytochalasin (unspecified) | X. curta | MCF-7 | 26.64 µM | [1] |

| Nitrogen-Containing | Xylastriasan A | X. striata | HepG2, B16, A549 | 93.61, 85.61, 91.58 µM | [1] |

| Polyketide | (3R)-6-methoxy-5-methoxycarbonylmellein | X. feejeensis | HCT116, HT29 | 92.93, 96.42 µg/mL | [1] |

| Polyketide | (3S,2′R,6′R)-asperentin-8-O-methylether | X. feejeensis | HCT116, HT29, HeLa | 45.09, 67.60, 92.93 µg/mL | [1] |

| Various | Crude Extracts | Various Xylaria spp. | A549, MCF7 | 18.8 - 92.0 µg/mL | [2] |

Table 2: Antimicrobial Activity of Natural Products from Xylaria Species

| Compound Class | Compound Name | Xylaria Species | Target Organism(s) | MIC Value(s) | Reference(s) |

| Terpenoid | Acanthoic acid & 3β,7β-dihydroxyacanthoic acid | Xylaria sp. (EJCP07) | Bacillus subtilis, Escherichia coli, Salmonella typhimurium | 31.25 - 62.5 µg/mL | [1] |

| Terpenoid | Guaiane sesquiterpenes (unspecified) | Xylaria sp. (YM311647) | Pyricularia oryzae, Hormodendrum compactum, Candida albicans, Aspergillus niger | 32 - 256 µg/mL | [1] |

| Terpenoid | Xylarioxides A-D | Xylaria sp. YM 311647 | Curvularia lunata, Botrytis cinerea, Alternaria alternata | 8 - 16 µg/mL | [1] |

| Terpenoid | Xylareremophil | Xylaria sp. GDG-102 | Micrococcus luteus, Proteus vulgaris | 25 µg/mL | [2] |

| Diterpenoid | Xylabisboeins A & B | Xylaria sp. SNB-GTC2501 | Bacillus subtilis, Staphylococcus aureus | 2 µg/mL, 4 µg/mL | [5] |

| Nitrogen-Containing | Xylarchalasin B | Xylaria sp. GDGJ-77B | Bacillus subtilis, Escherichia coli | 25 µg/mL, 12.5 µg/mL | [6] |

| Nitrogen-Containing | Alkaloid (unspecified) | Xylaria sp. | Bacillus anthracis, B. megaterium, B. subtilis, S. aureus, E. coli, Shigella dysenteriae, Salmonella paratyphi | 12.5 - 50 µg/mL | [1] |

| Nitrogen-Containing | (±)-xylaridine A | X. longipes | Pseudomonas aeruginosa | 128 µg/mL | [1] |

| Nitrogen-Containing | 7-amino-4-methylcoumarin | Xylaria sp. YX-28 | Various bacteria and fungi | 4 - 40 µg/mL | [7] |

| Lactone | Multiplolides A & B | X. multiplex | Candida albicans | 7 µg/mL, 2 µg/mL | [1] |

| Lactone | Xyolide | X. feejeensis | Pythium ultimum | 425 µM | [1] |

| Polyketide | Xylariaopyrones E-G | Xylaria sp. (HM-1) | E. coli, S. aureus, P. aeruginosa | 25.4 - 64.5 µg/mL | [1] |

| Various | Crude Extracts | Xylaria sp. R005 | Multidrug-resistant S. aureus & P. aeruginosa | 120 - 625 µg/mL | [8] |

| Various | Crude Extract | Xylaria sp. RG-2 | E. coli, S. aureus, S. pyogenes | 12.5 - 25 µg/mL | [9] |

Table 3: Anti-inflammatory Activity of Natural Products from Xylaria Species

| Compound Class | Compound Name | Xylaria Species | Assay | IC50 Value(s) | Reference(s) |

| Nitrogen-Containing | Xylarialoid A | X. arbuscula | LPS-induced NO production in RAW 264.7 cells | 6.6 µM | [1] |

| Polyketide | Lasobutone B | Xylaria sp. | LPS-induced NO production in RAW 264.7 cells | 42.5 µM | [1] |

| Polyketide | 6-ethyl-7,8-dihydroxy-4H-chromen-4-one | Xylaria sp. SWUF09-62 | LPS-induced NO production in RAW 264.7 cells | 1.57 ± 0.25 µg/mL | [10] |

| Polyketide | (3S)-3,4-dihydro-5,7,8-trihydroxy-3-methylisocoumarin | Xylaria sp. SWUF09-62 | LPS-induced NO production in RAW 264.7 cells | 3.02 ± 0.27 µg/mL | [10] |

Table 4: Enzyme-Inhibitory Activity of Natural Products from Xylaria Species

| Compound Class | Compound Name | Xylaria Species | Target Enzyme | IC50 Value(s) / Inhibition | Reference(s) |

| Terpenoid | Polymorphine B | X. polymorpha | Acetylcholinesterase (AChE) | 34.3% inhibition at 50 µg/mL | [2] |

| Terpenoid | Polymorphine B | X. polymorpha | α-glucosidase | 543.8 µM | [2] |

| Polyketide | Xylariaopyrone I | Xylaria sp. (HM-1) | Monoamine oxidase B | 15.6 µM | [1] |

| Polyketide | (R)-(-)-5-methoxycarbonylmellein | X. feejeensis | α-glucosidase | 46.54 ± 8.08 µM | [11][12] |

| Lactone | 3S,4R-(+)-4-hydroxymellein | X. feejeensis | Saccharomyces cerevisiae α-glucosidase | 441 ± 23 µM | [13] |

Experimental Protocols

Fungal Culture and Fermentation

Xylaria species can be cultured on various solid and liquid media to induce the production of secondary metabolites. The choice of medium can significantly influence the metabolic profile.

-

Solid-State Fermentation: A common method involves using rice medium. The fungus is typically cultured on autoclaved rice in flasks for several weeks at room temperature. This method led to the isolation of a series of 19,20-epoxidated cytochalasins from Xylaria karyophthora.[5]

-

Liquid Fermentation (Submerged Culture): Xylaria species are grown in liquid media such as Potato Dextrose Broth (PDB) or Yeast Malt (YM) broth in shake flasks. This allows for larger scale production and easier extraction of secreted metabolites.

Extraction and Isolation of Natural Products

The following is a general workflow for the extraction and isolation of bioactive compounds from Xylaria cultures.

-

Extraction: The fungal culture (mycelium and/or broth) is typically extracted with organic solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH).

-

Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) over silica (B1680970) gel, often with a gradient of solvents such as petroleum ether-EtOAc.

-

Purification: The resulting fractions are further purified using a combination of chromatographic techniques:

-

Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) with C18 columns is a key step for final purification. A typical mobile phase is a gradient of methanol or acetonitrile (B52724) in water.[5][14]

-

Structure Elucidation

The chemical structures of isolated pure compounds are determined using a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about functional groups and chromophores.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[14]

-

Chiroptical Methods: Electronic Circular Dichroism (ECD) spectroscopy is used to determine the absolute configuration of chiral molecules by comparing experimental and calculated spectra.[14]

Biological Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The absorbance of the dissolved formazan is proportional to the number of living cells.

-

SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is measured spectrophotometrically.

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

-

Agar (B569324) Diffusion Method (Disk Diffusion): A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disc into the agar. The diameter of the zone of growth inhibition around the disc is measured after incubation.

-

Griess Assay: This assay is used to measure the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The assay measures nitrite, a stable product of NO oxidation. The reduction of NO production in the presence of the test compound indicates its anti-inflammatory potential.

Signaling Pathways and Mechanisms of Action

While research into the specific molecular targets of many Xylaria natural products is ongoing, some studies have begun to elucidate their mechanisms of action, particularly in the context of apoptosis.

Apoptosis Induction

Several compounds from Xylaria have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is a key target. Extracts from Xylaria nigripes have been shown to protect neuronal cells from apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax and the executioner caspase, caspase-3.[13]

Visualizations

Conclusion

Xylaria species represent a rich and promising source of novel, bioactive natural products with significant potential for drug discovery and development. The chemical diversity of their secondary metabolites, coupled with a broad spectrum of biological activities, underscores the importance of continued research in this area. This technical guide has provided a comprehensive overview of the major compound classes, their associated bioactivities with quantitative data, and the key experimental protocols for their study. The provided visualizations of workflows and signaling pathways aim to facilitate a deeper understanding of the processes involved. For researchers and professionals in the pharmaceutical sciences, the exploration of Xylaria offers exciting opportunities to uncover new therapeutic leads to address pressing medical needs.

References

- 1. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of wild Xylaria sp. strain R005 (Ascomycetes) against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oamjms.eu [oamjms.eu]

- 10. Anti-inflammatory and cytotoxic agents from Xylaria sp. SWUF09-62 fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Biosynthesis-of-Cytochalasans

For-Researchers,-Scientists,-and-Drug-Development-Professionals

1.-Introduction

Cytochalasans are a large and structurally diverse family of fungal secondary metabolites renowned for their potent biological activities, most notably their ability to interfere with actin polymerization.[1][2] This property has made them invaluable tools in cell biology research and has spurred interest in their therapeutic potential as anticancer, antiviral, and anti-inflammatory agents.[3][4] Structurally, cytochalasans are characterized by a highly substituted perhydro-isoindolone core fused to a macrocyclic ring.[1][5] This complex architecture originates from a sophisticated biosynthetic pathway involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) assembly line.[4][6] Understanding this pathway is crucial for harnessing the full potential of these molecules through biosynthetic engineering and the development of novel derivatives. This guide provides an in-depth technical overview of the cytochalasan biosynthetic pathway, detailing the core enzymatic machinery, key transformations, and experimental methodologies used to elucidate these processes.

2.-Core-Biosynthetic-Machinery

The backbone of cytochalasan biosynthesis is constructed by a large, multifunctional PKS-NRPS hybrid enzyme.[6][7] This enzymatic assembly line integrates building blocks from both polyketide and amino acid metabolism to generate the characteristic cytochalasan scaffold.[4][6] The biosynthesis is encoded by a biosynthetic gene cluster (BGC) which, in addition to the core PKS-NRPS, contains genes for tailoring enzymes that modify the scaffold to produce the vast diversity of known cytochalasans.[6][8]

-

Polyketide-Synthase-(PKS): The PKS portion is a Type I iterative PKS, responsible for assembling an octa- or nonaketide chain from acetate (B1210297) and methionine-derived units.[3] It contains domains for chain initiation, elongation, and modification.

-

Non-Ribosomal-Peptide-Synthetase-(NRPS): The NRPS module selects and activates a specific amino acid (e.g., phenylalanine, tryptophan, or leucine) and condenses it with the completed polyketide chain.[1][3]

-

Accessory-and-Tailoring-Enzymes: The BGCs also encode for a suite of additional enzymes, including trans-acting enoyl reductases, oxidoreductases, cytochrome P450 monooxygenases, and sometimes Diels-Alderases, which are crucial for cyclization and the final oxidative modifications.[3][6]

3.-The-Biosynthetic-Pathway:-Key-Steps

The biosynthesis of cytochalasans can be dissected into four major stages: initiation and elongation, amino acid incorporation and release, macrocyclization, and post-scaffold modifications.

3.1-Polyketide-Chain-Assembly

The process begins with the PKS module iteratively condensing malonyl-CoA extender units to a starter unit, typically acetyl-CoA. The growing polyketide chain is covalently tethered to an acyl carrier protein (ACP) domain within the PKS. During this elongation, ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS, or a trans-acting ER, dictate the reduction state at specific positions of the chain, leading to a highly reduced polyketide backbone.[3][9]

3.2-Amino-Acid-Incorporation-and-Reductive-Release

Once the polyketide chain reaches its full length, it is transferred from the PKS module to the adjacent NRPS module.[3] The NRPS adenylation (A) domain selects and activates a specific L-amino acid as an aminoacyl-AMP intermediate, which is then loaded onto a thiolation (T) domain. A condensation (C) domain catalyzes the formation of an amide bond between the polyketide chain and the amino acid.[3][4] The final step on the hybrid enzyme is a reductive release of the polyketide-amino acid conjugate, catalyzed by a C-terminal reductase (R) domain, to yield a reactive aldehyde intermediate.[3][10]

3.3-Macrocyclization-and-Isoindolone-Formation

The aldehyde intermediate undergoes a spontaneous intramolecular Knoevenagel condensation, followed by a crucial intramolecular [4+2] Diels-Alder cycloaddition.[4][11] This cascade reaction forms the characteristic tricyclic perhydroisoindolone core of the cytochalasan scaffold.[4] This step is a key branching point in the pathway, establishing the core stereochemistry of the molecule.[3]

3.4-Post-PKS/NRPS-Tailoring-Modifications

Following the formation of the core structure, a variety of tailoring enzymes modify the scaffold to generate the observed chemical diversity.[1] These modifications are often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases encoded within the BGC.[3][6] Common modifications include hydroxylations, epoxidations, and rearrangements, leading to the vast array of naturally occurring cytochalasans. For instance, a Baeyer-Villiger Monooxygenase (BVMO) is responsible for oxygen insertions in the biosynthesis of cytochalasin E.[6][12]

4.-Visualizing-the-Core-Pathway-and-Gene-Cluster

Diagrams created using Graphviz provide a clear visual representation of the biosynthetic logic and the genetic organization.

Caption: Core biosynthetic pathway of cytochalasans.

Caption: Organization of a typical cytochalasan BGC.

5.-Quantitative-Data-Summary

Quantitative analysis of cytochalasan biosynthesis often involves measuring product titers under different conditions or after genetic manipulation.

| Strain / Condition | Target Cytochalasan | Titer (mg/L) | Fold Increase | Reference |

| Aspergillus clavatus Wild Type | Cytochalasin E | 25 | - | [5][12] |

| Aspergillus clavatus ccsR Overexpression | Cytochalasin E | 175 | 7.0 | [5][12] |

| Chaetomium globosum Wild Type | Chaetoglobosin A | 52 | - | [13] |

| Chaetomium globosum CgcheR Overexpression | Chaetoglobosin A | 260 | 5.0 | [13] |

| Chaetomium globosum ΔCgpks11 Mutant | Chaetoglobosin A | ~135 | 1.6 | [9] |

Table 1: Examples of engineered cytochalasan production.

6.-Experimental-Protocols

Elucidating the function of genes within a BGC is fundamental to understanding the biosynthetic pathway. Gene knockout and regulator overexpression are two key experimental approaches.

6.1-Protocol:-Gene-Knockout-via-CRISPR-Cas9

This protocol describes a general workflow for deleting a target gene (e.g., a putative tailoring enzyme) in a cytochalasan-producing fungus to assess its function.

-

gRNA-Design-and-Vector-Construction:

-

Identify 20-bp protospacer sequences with an adjacent Protospacer Adjacent Motif (PAM) in the target gene's exon.

-

Synthesize oligonucleotides for the selected gRNA and clone them into a Cas9 expression vector containing a selectable marker (e.g., hygromycin resistance).

-

-

Fungal-Protoplast-Transformation:

-